

Application Notes and Protocols for Surface Modification of Nylon 6/66 Films

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Compound of Interest

Compound Name: Nylon 6/66

Cat. No.: B1584677

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nylon 6 and Nylon 6/6 are widely utilized polymers in biomedical applications, including sutures, catheters, and drug delivery systems, owing to their excellent mechanical properties. However, their inherently low surface energy and hydrophobicity can limit their performance, leading to poor biocompatibility and non-specific protein adsorption. Surface modification is a critical step to tailor the surface properties of Nylon films, enhancing their functionality for specific biomedical applications. These application notes provide an overview and detailed protocols for key surface modification techniques: Plasma Treatment, Wet Chemical Modification (Amide Reduction), and Graft Polymerization.

Plasma Treatment

Plasma treatment is a versatile and environmentally friendly method for modifying the surface of polymers without altering their bulk properties.^[1] It involves exposing the material to a partially ionized gas (plasma), which introduces polar functional groups onto the surface, thereby increasing its hydrophilicity and reactivity.^{[2][3]}

Quantitative Data

Table 1: Effects of Plasma Treatment on **Nylon 6/66** Film Properties

Treatme nt Condi tion	Gas	Treatme nt Time	Water Contact Angle (°) (Before)	Water Contact Angle (°) (After)	Change in Surface Energy (mN/m)	Surface Roughn ess (Ra) Change	Referen ce
Atmosph eric Pressure	Air	15 - 60 s	68°	0°	Increase in polar compone nt	Increase	[4] [5]
Low- Frequenc y (40 kHz)	Oxygen	10 - 40 s	63.2°	38.4° (at 40s)	Linear increase with treatment time	No detectabl e alteration	[1] [6]
Atmosph eric Pressure	N2-He	0.4 - 9.8 s	~75°	26.4°	30.78 to 37.81	Increase	[7] [8] [9]
Atmosph eric Pressure	He + 1% O2	-	~83.5°	~50° (after aging)	Increase	Increase	[4] [10]

Table 2: Surface Elemental Composition of Nylon 6 Films Before and After Oxygen Plasma Treatment (10 W)

Treatment Time	C (%)	O (%)	N (%)	O/C Ratio
0 s (Untreated)	77.1	12.3	10.6	0.16
10 s	75.8	14.0	10.2	0.18
20 s	74.5	15.5	10.0	0.21
30 s	73.1	17.2	9.7	0.24
40 s	70.2	20.8	9.0	0.30

(Data synthesized from [\[1\]](#)[\[6\]](#))

Experimental Protocol: Atmospheric Pressure Plasma Treatment

Objective: To increase the hydrophilicity and introduce reactive functional groups on the surface of **Nylon 6/66** films.

Materials:

- Nylon 6 or 6/66 films (e.g., 100 µm thick from Goodfellow)
- Dielectric Barrier Discharge (DBD) plasma reactor
- Compressed air or a mixture of Nitrogen (N₂) and Helium (He) gas
- Contact angle goniometer
- Deionized water

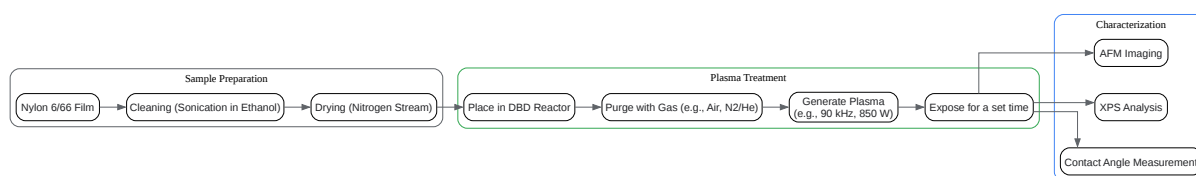
Procedure:

- Sample Preparation: Cut Nylon films into the desired dimensions (e.g., 2 cm x 2 cm). Clean the films by sonication in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

- **Plasma Treatment Setup:** Place the cleaned and dried Nylon film on the sample stage within the plasma reactor. Ensure the distance between the electrodes is set (e.g., 1.5 mm).[11]
- **Gas Flow:** Purge the plasma chamber with the selected gas (e.g., air or N₂/He mixture at a flow rate of 28 L/min).[11]
- **Plasma Generation:** Apply power to the electrodes to generate the plasma. Typical parameters for atmospheric pressure plasma are a frequency of 90 kHz and a power of 850 W.[7]
- **Treatment:** Expose the Nylon film to the plasma for a predetermined duration (e.g., 10 seconds to 2 minutes). The treatment time will influence the extent of surface modification.
- **Post-Treatment:** Turn off the plasma generator and stop the gas flow. Remove the treated film from the reactor.
- **Characterization:**
 - **Wettability:** Measure the water contact angle immediately after treatment using a contact angle goniometer.
 - **Surface Chemistry:** Analyze the surface elemental composition and functional groups using X-ray Photoelectron Spectroscopy (XPS).
 - **Morphology:** Observe changes in surface topography and roughness using Atomic Force Microscopy (AFM).

Mechanism and Visualization

Plasma treatment generates highly reactive species (ions, electrons, radicals, and UV photons) that interact with the polymer surface.[12] For Nylon, this leads to chain scission, primarily at the C-C and C-N bonds in the polymer backbone, and the introduction of oxygen-containing functional groups such as hydroxyl (-OH) and carboxyl (-COOH) when oxygen is present in the plasma gas.[7][13] These polar groups are responsible for the observed increase in hydrophilicity and surface energy.



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Caption: Workflow for Plasma Treatment of Nylon Films.

Wet Chemical Modification: Reduction of Amide Groups

A powerful wet chemical method involves the reduction of the amide groups on the Nylon surface to secondary amines using reagents like borane-tetrahydrofuran (BH₃-THF).^[14] This modification introduces secondary amine groups, which can serve as reactive sites for further functionalization, such as grafting of biomolecules.

Quantitative Data

Table 3: Effects of Amide Reduction on Nylon 6 Film Properties

Modification Step	Water Contact Angle (°)	Surface Free Energy (mJ/m ²)	Surface Roughness (Ra) (10x10 μm)	Surface Roughness (Ra) (1x1 μm)	Reference
Unmodified Nylon 6	70°	33	12.0 nm	1.8 nm	[14]
Reduced Nylon 6 (nylon 6-NH)	81°	26	17.1 nm	3.0 nm	[14]
(Data extracted from [14])					

Experimental Protocol: Amide Group Reduction with BH3-THF

Objective: To reduce the surface amide groups of Nylon 6 films to secondary amines.

Materials:

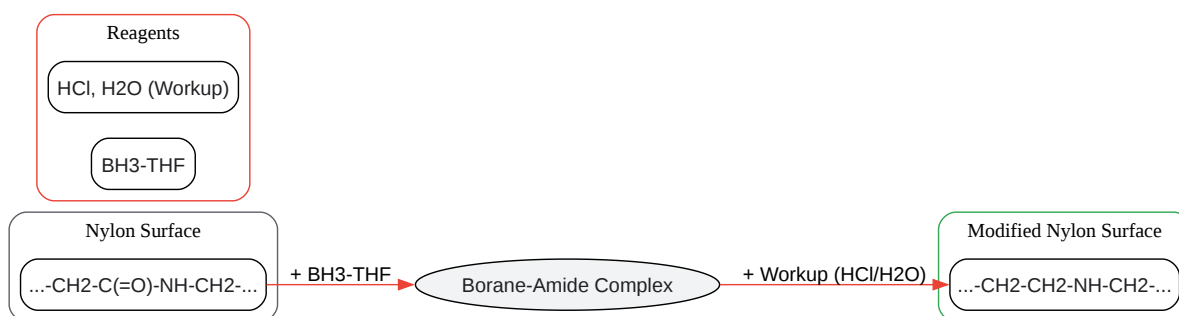
- Nylon 6 film (0.015 mm thick)
- Borane-tetrahydrofuran (BH3-THF) complex solution (1 M in THF)
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (HCl, 1 M)
- Ethanol, Acetone, Hexane
- Round-bottom flask with a condenser and magnetic stirrer
- Sonicating bath
- Vacuum oven

Procedure:

- **Sample Preparation:** Cut Nylon 6 films into desired sizes and clean them by washing with ethanol and deionized water, then dry in a vacuum oven.
- **Reaction Setup:** Place the cleaned Nylon 6 films in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous THF to the flask to cover the films.
- **Reduction Reaction:** Cool the flask to 0°C in an ice bath. Slowly add the 1 M BH₃-THF solution (e.g., 4 ml for a small batch) while stirring at 150 rpm.[\[14\]](#)
- **Incubation:** Allow the reaction to equilibrate to room temperature over 1 hour, then increase the temperature to 50°C and maintain for 24 hours.[\[14\]](#)
- **Quenching and Washing:** Cool the flask to room temperature. Carefully quench any excess BH₃-THF by the slow addition of methanol. Remove the films and wash them sequentially in a sonicating bath with:
 - THF
 - 1 M HCl
 - Distilled water
 - THF
 - Ethanol
 - Acetone
 - Hexane
- **Drying:** Dry the modified films (now referred to as nylon 6-NH) at 50°C for 3 hours in a vacuum oven.
- **Storage:** Store the dried, modified films in a desiccator until further use.

Mechanism and Visualization

The borane (BH_3) in the BH_3 -THF complex is an electrophilic reducing agent.^{[15][16]} It preferentially attacks the electron-rich oxygen of the amide carbonyl group. This is followed by a series of hydride transfers and rearrangements, ultimately leading to the reduction of the carbonyl to a methylene group, thus converting the amide to a secondary amine.



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Caption: Mechanism of Nylon Amide Group Reduction.

Graft Polymerization

Graft polymerization is a technique used to covalently attach polymer chains onto the surface of a substrate. This can be achieved by creating active sites on the Nylon surface (e.g., through plasma treatment or chemical initiation) which then initiate the polymerization of a monomer. Grafting with hydrophilic polymers like poly(acrylic acid) (PAA) or biocompatible polymers like chitosan can significantly enhance the surface properties of Nylon films.

Quantitative Data

Table 4: Effects of Chitosan Grafting on **Nylon 6/66** Film Properties

Substrate	Grafting Method	Water Contact Angle (°) (Before)	Water Contact Angle (°) (After)	Antibacteria I Effect	Reference
Nylon 6/66	Hydrolysis + Carbodiimide coupling	~70°	Reduced	Tangible	[17]
Nylon 6/66	Open-air plasma activation	-	-	Effective	[18]

Experimental Protocol: Grafting Chitosan onto Nylon 6/66 via Carbodiimide Coupling

Objective: To covalently graft chitosan onto the surface of **Nylon 6/66** films to enhance hydrophilicity and introduce antibacterial properties.

Materials:

- **Nylon 6/66** films
- Sulfuric acid (H₂SO₄, e.g., 5M)
- Chitosan (deacetylation degree 95%)
- 4-morpholineethanesulfonic acid (MES) buffer
- N-Hydroxysuccinimide (NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Deionized water

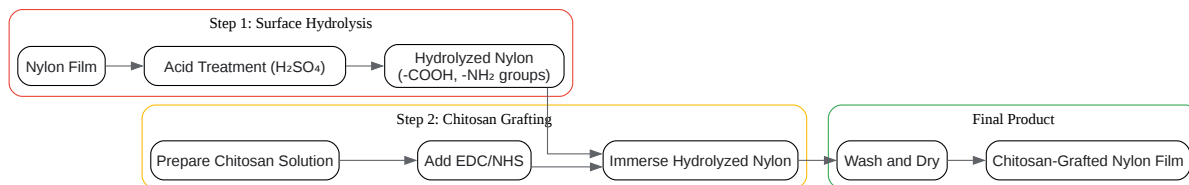
Procedure:

- Surface Hydrolysis:

- Immerse the Nylon films in an acidic aqueous solution (e.g., H_2SO_4) for a specific duration (e.g., 0.01-24 hours) to partially hydrolyze the surface amide bonds, creating carboxyl and amine groups.[\[17\]](#)
- Thoroughly rinse the films with deionized water to remove any residual acid and dry them.
- Chitosan Solution Preparation:
 - Prepare a 2% (w/v) chitosan solution by dissolving chitosan in a suitable acidic solvent (e.g., 1% acetic acid), then adjust the pH to 4.5-6.5 using MES buffer.[\[17\]](#)
- Activation and Grafting:
 - To the chitosan solution, add NHS and EDC to activate the carboxyl groups on the hydrolyzed Nylon surface and the amine groups of chitosan.[\[17\]](#)
 - Immerse the hydrolyzed Nylon films into the activated chitosan solution.
 - Allow the reaction to proceed for 24 hours at room temperature with gentle agitation.[\[17\]](#)
- Washing and Drying:
 - Remove the films from the solution and wash them extensively with deionized water to remove any non-covalently bound chitosan.
 - Dry the chitosan-grafted Nylon films in a vacuum oven at a moderate temperature (e.g., 40-50°C).

Mechanism and Visualization

This grafting method involves two main steps. First, acid hydrolysis of the Nylon surface increases the number of terminal carboxyl ($-\text{COOH}$) and amine ($-\text{NH}_2$) groups. Second, EDC/NHS chemistry is used to couple the primary amine groups of chitosan to the newly formed carboxyl groups on the Nylon surface, forming a stable amide bond.



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Caption: Workflow for Grafting Chitosan onto Nylon Films.

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